2-Amino-8-nonenoic acid

HCV NS3 Protease Inhibition Chiral Resolution Antiviral Drug Development

Procure 2-Amino-8-nonenoic acid (CAS 1222561-61-6) as the essential P1 building block for macrocyclic HCV NS3 protease inhibitors such as BILN 2061. Its terminal C8-olefin is the unique synthetic handle enabling the pivotal ring-closing metathesis that forms the macrocycle—functionality absent in saturated or shorter-chain analogs. Only the (S)-enantiomer (CAS 924307-76-6) yields the correct inhibitor stereochemistry; the (R)-enantiomer is an undesired byproduct. Insist on stereochemical purity (>98% ee) to ensure downstream potency. This compound is also a benchmark substrate for enzymatic reductive amination and kinetic resolution method development, with demonstrated >99.9% ee.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1222561-61-6
Cat. No. B1376837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-nonenoic acid
CAS1222561-61-6
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC=CCCCCCC(C(=O)O)N
InChIInChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)
InChIKeyLKMSSWRWDBZUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-8-nonenoic Acid (CAS 1222561-61-6): Key Chiral Building Block for HCV NS3 Protease Inhibitors


2-Amino-8-nonenoic acid (CAS 1222561-61-6), also known as (S)-2-aminonon-8-enoic acid, is a chiral non-proteinogenic α-amino acid with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol [1]. Its structure features a terminal double bond at the 8-position of a nine-carbon chain, a carboxylic acid group, and a chiral center at the α-carbon (2-position) . This compound is not incorporated into proteins during translation but serves as a critical intermediate in the synthesis of macrocyclic HCV NS3 protease inhibitors, most notably BILN 2061, a clinical-stage antiviral candidate [2].

Why Generic Substitution of 2-Amino-8-nonenoic Acid Fails in Antiviral Synthesis


Generic substitution of 2-amino-8-nonenoic acid with other long-chain amino acids or even its racemic mixture is not viable for advanced antiviral synthesis due to three critical differentiators: stereochemical purity directly dictates downstream inhibitor potency, the terminal olefin provides a unique synthetic handle absent in saturated analogs, and the specific C9 chain length is required for optimal macrocycle geometry in HCV NS3 protease binding [1]. For instance, the (R)-enantiomer (CAS 1427467-46-6) is an undesired byproduct in kinetic resolution processes and must be separated or recycled, as it does not yield the correct stereoisomer of the final inhibitor [2]. Saturated or shorter-chain analogs cannot undergo the same ring-closing metathesis or cross-coupling reactions that define the macrocyclic framework of BILN 2061, fundamentally altering the pharmacophore [3].

Quantitative Differentiation of 2-Amino-8-nonenoic Acid: Head-to-Head Comparisons and Class-Level Evidence


Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture in HCV Inhibitor Synthesis

In the synthesis of the HCV NS3 protease inhibitor BILN 2061, the (S)-enantiomer of 2-amino-8-nonenoic acid is required for correct macrocycle stereochemistry. Kinetic resolution of racemic 2-acetylamino-8-nonenoic acid using acylase I yields the desired (S)-enantiomer with >99% enantiomeric excess (ee), while the undesired (R)-enantiomer is isolated as a separate fraction and must be racemized and recycled to avoid material loss [1]. A direct comparison of downstream inhibitor potency using the (R)-enantiomer versus the (S)-enantiomer is not reported, but the absolute stereochemical requirement is firmly established: only the (S)-configuration yields the correct diastereomer of the macrocyclic inhibitor [2].

HCV NS3 Protease Inhibition Chiral Resolution Antiviral Drug Development

Synthesis Efficiency: One-Pot Asymmetric Synthesis vs. Multi-Step Chiral Resolution

A modern one-pot asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid achieves 60% overall yield and >99.9% ee starting from 7-bromohept-1-ene without isolation of intermediates [1]. In contrast, the earlier six-step synthetic sequence reported by Faucher et al. relied on catalytic hydrogenation of an enamine substrate with a DUPHOS ligand system and a kinetic resolution step with a theoretical maximum yield of 50% per step [2]. The one-pot method reduces step count, avoids expensive chiral catalysts, and improves overall atom economy.

Process Chemistry Enantioselective Synthesis Green Chemistry

Direct Biological Activity: 2-Amino-8-nonenoic Acid vs. Saturated Analogs in Cell-Based Assays

While 2-amino-8-nonenoic acid itself is a building block rather than a drug, its biological activity has been evaluated in cell-based assays. In one study, the compound exhibited an IC50 of 28 ± 3 μM against a cellular target (identity not fully disclosed in the abstract) [1]. This activity is modest compared to saturated long-chain amino acids, which are generally inactive in similar assays (e.g., IC50 >100 μM for comparator compounds 1 and 6 in the same study) [2]. The terminal double bond is hypothesized to contribute to this activity by enabling specific interactions or metabolic transformations that are not possible with saturated analogs.

Structure-Activity Relationship Cell Proliferation Unsaturated Amino Acids

Scalability: Pilot-Plant Production of the (S)-Enantiomer via Enzymatic Resolution

The kinetic resolution process using acylase I has been successfully implemented on pilot-plant scale for the production of (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid, a protected derivative of 2-amino-8-nonenoic acid [1]. This demonstrates that the enzymatic route is not limited to academic bench scale but is viable for industrial production. In contrast, alternative chemical resolution methods using chiral auxiliaries or asymmetric hydrogenation catalysts often face scalability challenges due to catalyst cost, pressure equipment requirements, or metal contamination issues. The biocatalytic approach uses mild conditions (aqueous buffer, ambient temperature) and a recyclable enzyme, offering a clear advantage for sustainable manufacturing.

Process Development Biocatalysis Industrial Scale-Up

Optimal Research and Industrial Applications for 2-Amino-8-nonenoic Acid (CAS 1222561-61-6)


Synthesis of Macrocyclic HCV NS3 Protease Inhibitors (e.g., BILN 2061 Analogs)

This is the primary and best-documented application. 2-Amino-8-nonenoic acid serves as the essential P1 fragment in the macrocyclic HCV NS3 protease inhibitor BILN 2061 and its analogs. The terminal double bond enables the key ring-closing metathesis step that forms the macrocycle, and the (S)-stereochemistry is mandatory for inhibitor potency. Procurement of enantiopure (S)-2-amino-8-nonenoic acid (CAS 924307-76-6) is critical for any research program developing next-generation HCV protease inhibitors [1]. The compound's use in this context is supported by multiple primary research papers and patents, including a pilot-plant scale synthesis [2].

Enzyme Substrate Specificity and Metabolic Pathway Studies

As a non-proteinogenic amino acid with a terminal alkene, 2-amino-8-nonenoic acid is a valuable probe for studying enzymes that accept long-chain aliphatic amino acids. The compound can be used to investigate the substrate tolerance of amino acid oxidases, transaminases, and enzymes involved in lysine or leucine degradation pathways. The double bond provides a distinct spectroscopic handle (e.g., via Raman or IR) for monitoring enzymatic transformations, and its presence significantly alters substrate recognition compared to saturated analogs [1]. This application is particularly relevant for academic and industrial enzymology groups interested in biocatalyst engineering or metabolic engineering.

Chiral Building Block for Asymmetric Synthesis Methodology Development

The compound's chiral α-carbon and terminal alkene make it an ideal test substrate for developing new asymmetric synthesis methods. Researchers have already demonstrated highly enantioselective enzymatic reductive amination (60% yield, >99.9% ee) [1] and kinetic resolution with acylase I (>99% ee) [2] on this scaffold. Medicinal chemistry and process chemistry groups can use this compound as a benchmark substrate to compare novel chiral catalysts, biocatalysts, or resolution agents. The availability of both enantiomers (S and R) allows for control experiments and method validation.

Click Chemistry and Bioconjugation Precursor

The terminal alkene of 2-amino-8-nonenoic acid can be transformed into an azide or alkyne via standard functional group interconversions, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This makes it a useful precursor for creating bioconjugates, affinity probes, or chemical biology tools. While not as widely reported as the HCV inhibitor application, the structural features of this compound support this use case. Procurement of the compound in high purity (≥97%) is essential for successful click chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-8-nonenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.